(2E)-3-butyl-2-(butylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
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Overview
Description
3-BUTYL-2-(BUTYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazine ring, a butyl group, and a chlorophenyl group
Preparation Methods
The synthesis of 3-BUTYL-2-(BUTYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves several steps. One common method starts with the condensation of amino esters with alkyl or aryl isothiocyanates. This reaction can be carried out under reflux or microwave irradiation to yield higher product yields in a shorter time . The cyclization of the resulting intermediates using alcoholic KOH produces the desired thiazine derivatives .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can modify the imino group, leading to different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
3-BUTYL-2-(BUTYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological studies due to its unique structure.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BUTYL-2-(BUTYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The thiazine ring and the chlorophenyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Compared to other thiazine derivatives, 3-BUTYL-2-(BUTYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is unique due to its specific substituents. Similar compounds include:
Thienopyrimidines: Known for their biological activities, including anti-inflammatory and antimicrobial properties.
Thiazolidinones: These compounds also exhibit various biological activities and are used in medicinal chemistry.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H24ClN3O2S |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
3-butyl-2-butylimino-N-(4-chlorophenyl)-4-oxo-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C19H24ClN3O2S/c1-3-5-11-21-19-23(12-6-4-2)17(24)13-16(26-19)18(25)22-15-9-7-14(20)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3,(H,22,25) |
InChI Key |
CHHQIEIADXJKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1N(C(=O)C=C(S1)C(=O)NC2=CC=C(C=C2)Cl)CCCC |
Origin of Product |
United States |
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